N,1-Bis(2,4-dinitrophenyl)histidine is a chemical compound characterized by its unique structure, which includes two 2,4-dinitrophenyl groups attached to a histidine molecule. The molecular formula for this compound is , and it has a molar mass of approximately 487.34 g/mol. The presence of the dinitrophenyl groups contributes to its reactivity and biological activity, making it a subject of interest in various fields of research, particularly in biochemistry and medicinal chemistry .
N,1-Bis(2,4-dinitrophenyl)histidine exhibits significant biological activity. It has been shown to possess:
The synthesis of N,1-Bis(2,4-dinitrophenyl)histidine typically involves the following steps:
N,1-Bis(2,4-dinitrophenyl)histidine finds applications in various fields:
Studies on N,1-Bis(2,4-dinitrophenyl)histidine have focused on its interactions with biological macromolecules:
Several compounds share structural similarities with N,1-Bis(2,4-dinitrophenyl)histidine. These include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,4-Dinitrophenol | Contains one dinitrophenyl group | Known as an explosive and herbicide. |
N,N-Bis(2,4-dinitrophenyl)-L-histidine | Similar bis(dinitrophenyl) structure | Used for studying protein modification. |
2,4-Dinitroaniline | Contains one dinitroaniline group | Primarily used as a dye and in explosives. |
N,1-Bis(2,4-dinitrophenyl)histidine is unique due to its dual dinitrophenyl substitution on histidine which enhances its reactivity and biological activity compared to other similar compounds that may only have one reactive site or different functional groups.